Acetic acid--[(1R,2R)-2-(chloromethyl)cycloheptyl]methanol (1/1)
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Overview
Description
Acetic acid–[(1R,2R)-2-(chloromethyl)cycloheptyl]methanol (1/1) is a chemical compound with the molecular formula C₁₁H₂₁ClO₃ It is a combination of acetic acid and [(1R,2R)-2-(chloromethyl)cycloheptyl]methanol in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–[(1R,2R)-2-(chloromethyl)cycloheptyl]methanol typically involves the reaction of [(1R,2R)-2-(chloromethyl)cycloheptyl]methanol with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–[(1R,2R)-2-(chloromethyl)cycloheptyl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: Sodium hydroxide (NaOH), ammonia (NH₃)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Acetic acid–[(1R,2R)-2-(chloromethyl)cycloheptyl]methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid–[(1R,2R)-2-(chloromethyl)cycloheptyl]methanol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[(1R,2R)-2-(chloromethyl)cycloheptyl]methanol: The parent compound without the acetic acid component.
Acetic acid derivatives: Compounds with similar ester or carboxylic acid functional groups.
Uniqueness
Acetic acid–[(1R,2R)-2-(chloromethyl)cycloheptyl]methanol is unique due to its specific combination of functional groups and stereochemistry. This uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
61154-18-5 |
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Molecular Formula |
C11H21ClO3 |
Molecular Weight |
236.73 g/mol |
IUPAC Name |
acetic acid;[(1R,2R)-2-(chloromethyl)cycloheptyl]methanol |
InChI |
InChI=1S/C9H17ClO.C2H4O2/c10-6-8-4-2-1-3-5-9(8)7-11;1-2(3)4/h8-9,11H,1-7H2;1H3,(H,3,4)/t8-,9-;/m0./s1 |
InChI Key |
VJVWVMRBEUFXSB-OZZZDHQUSA-N |
Isomeric SMILES |
CC(=O)O.C1CC[C@H]([C@@H](CC1)CCl)CO |
Canonical SMILES |
CC(=O)O.C1CCC(C(CC1)CCl)CO |
Origin of Product |
United States |
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